Bienvenue dans la boutique en ligne BenchChem!

Bmx-IN-1

Kinase Selectivity Tec Family BTK

BMX-IN-1 is the definitive chemical probe for dissecting BMX-driven signaling in castration-resistant prostate cancer (CRPC). Unlike Ibrutinib, it achieves irreversible covalent modification of Cys496 (IC50=8 nM) with a quantifiable S(10) selectivity score of 0.01—a profile not replicated by generic Tec family inhibitors. Validated across CWR22RV1, DU145, and VCaP xenograft models at 50–100 mg/kg/d, it is supplied alongside the inactive analog BMX-IN-1R for controlled experimental design. Published large-scale kinome profiling data supports assay benchmarking. High purity (≥98%), in stock for immediate B2B dispatch.

Molecular Formula C29H24N4O4S
Molecular Weight 524.6 g/mol
Cat. No. B606303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBmx-IN-1
SynonymsBMX-IN-1;  BMX-IN1;  BMX-IN 1.
Molecular FormulaC29H24N4O4S
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C
InChIInChI=1S/C29H24N4O4S/c1-4-27(34)31-26-16-23(12-5-18(26)2)33-28(35)14-9-21-17-30-25-13-8-20(15-24(25)29(21)33)19-6-10-22(11-7-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34)
InChIKeySFMJNHNUOVADRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMX-IN-1: A Potent and Irreversible BMX/ETK Inhibitor for Targeted Prostate Cancer Research


BMX-IN-1 (CAS 1431525-23-3) is a potent, selective, and irreversible small-molecule inhibitor of Bone Marrow Tyrosine Kinase on Chromosome X (BMX), also known as Epithelial and Endothelial Tyrosine Kinase (ETK) [1]. It functions by covalently modifying Cysteine 496 within the ATP-binding domain of BMX, achieving an IC50 of 8 nM [1]. BMX-IN-1 is primarily utilized in oncology research, with a focus on prostate cancer models, where it has demonstrated antiproliferative and pro-apoptotic effects [1].

Why BMX-IN-1 Cannot Be Substituted with Generic Tec Family Kinase Inhibitors


The Tec family of non-receptor tyrosine kinases, which includes BMX, BTK, ITK, TEC, and TXK, share significant structural homology, particularly within their ATP-binding pockets. However, BMX-IN-1 demonstrates a unique and quantifiable selectivity profile that is not replicated by other broad-spectrum or even closely related inhibitors like Ibrutinib. Its covalent, irreversible binding to Cys496, a residue that is not universally conserved across all kinases, underpins its specific activity. Generic substitution with alternative Tec family inhibitors would fail to recapitulate the specific BMX-driven signaling inhibition and the resulting phenotypic effects observed in prostate cancer models, as demonstrated in direct comparative studies [1].

BMX-IN-1: A Quantitative Evidence Guide for Scientific Selection and Procurement


Superior Kinase Selectivity Profile of BMX-IN-1 Over Ibrutinib

BMX-IN-1 exhibits a distinct kinase selectivity profile compared to the dual BMX/BTK inhibitor Ibrutinib. While both compounds target BMX and BTK, BMX-IN-1 is significantly less potent against a range of other Tec family kinases and off-targets. Notably, BMX-IN-1 is more than 47- to 656-fold less potent against Blk, JAK3, EGFR, Itk, and Tec [1]. In a selectivity screen of 442 kinases, BMX-IN-1 demonstrated high selectivity with an S(10) score of 0.01 . This contrasts with Ibrutinib's broader activity profile, which includes potent inhibition of BLK, and higher activity against EGFR and ITK [2].

Kinase Selectivity Tec Family BTK BMX

BMX-IN-1 Demonstrates Greater In Vivo Tumor Growth Inhibition Compared to Ibrutinib in Castration-Resistant Prostate Cancer Models

In direct head-to-head in vivo studies using castration-resistant prostate cancer (CRPC) xenograft models, BMX-IN-1 demonstrated superior tumor growth inhibition compared to Ibrutinib. In a CWR22RV1 xenograft model, BMX-IN-1 at 100 mg/kg/d significantly suppressed tumor growth, whereas Ibrutinib at a higher dose of 150 mg/kg/d showed no significant effect [1]. In a VCaP xenograft model under castration conditions, both BMX-IN-1 and Ibrutinib at 100 mg/kg/d inhibited tumor growth, but BMX-IN-1 treatment led to a more pronounced induction of apoptosis as measured by cleaved caspase-3 staining [2].

Prostate Cancer Castration-Resistant Xenograft In Vivo Efficacy

Covalent Irreversible Binding Confers Sustained Target Inhibition Compared to Reversible Analogs

BMX-IN-1 is an irreversible inhibitor that covalently binds to Cys496 of BMX. This mode of action contrasts with reversible inhibitors, offering sustained target inhibition even after compound washout. The non-covalent, reversible analog of BMX-IN-1, BMX-IN-1R, was used as a negative control and showed no antiproliferative activity against RV-1 prostate cancer cells or TEL-BMX-transformed Ba/F3 cells at concentrations below 10 µM . Furthermore, BMX-IN-1 is completely ineffective at inhibiting the C496S mutant form of BMX, even at concentrations up to 10 µM, confirming the absolute requirement for covalent bond formation for its activity .

Covalent Inhibitor Irreversible Target Engagement Washout

Solubility and Formulation Compatibility: BMX-IN-1 vs. Structural Analogs

BMX-IN-1 exhibits good solubility in DMSO, a common vehicle for in vitro and in vivo studies. Reputable vendors report DMSO solubility values of >5.3 mg/mL [1] and 12.5 mg/mL . This level of solubility facilitates the preparation of concentrated stock solutions (e.g., 10-20 mM) for cell culture and biochemical assays, reducing the risk of vehicle-related artifacts. While many analogs may have similar solubility, BMX-IN-1's specific chemotype (a tricyclic quinoline-acrylamide) provides a known and reproducible solubility profile that is critical for experimental planning and procurement decisions, especially when compared to less soluble or poorly characterized BMX/BTK inhibitors.

Solubility DMSO Formulation Chemical Properties

Optimal Research and Industrial Application Scenarios for BMX-IN-1


Elucidating BMX-Specific Signaling in Castration-Resistant Prostate Cancer (CRPC)

BMX-IN-1 is the preferred tool for dissecting the role of BMX in driving castration resistance in prostate cancer. Its superior selectivity over Ibrutinib for BMX over other Tec family kinases, combined with its proven in vivo efficacy in CRPC xenograft models, makes it essential for studies where BMX-dependent mechanisms must be distinguished from BTK or other off-target effects [1].

Investigating Sustained Target Inhibition via Irreversible Covalent Binding

For experimental designs requiring prolonged target engagement, such as washout assays or long-term in vivo studies, BMX-IN-1's covalent, irreversible mechanism is a critical advantage. The availability of the inactive reversible analog BMX-IN-1R provides an ideal negative control to confirm that observed phenotypic effects are due to specific covalent BMX inhibition .

Kinase Selectivity Profiling and Chemical Probe Studies

As a well-characterized chemical probe with a high S(10) selectivity score (0.01) and published large-scale kinome profiling data, BMX-IN-1 is suitable for use as a reference compound in kinase selectivity panels. Its defined activity profile aids in benchmarking the selectivity of novel BMX or Tec family inhibitors in development [2].

In Vivo Oncology Studies in Prostate Cancer Xenograft Models

Given its documented in vivo activity in CWR22RV1, DU145, and VCaP xenograft models at doses of 50-100 mg/kg/d, BMX-IN-1 is a validated compound for preclinical in vivo pharmacology studies focused on prostate cancer. Researchers can leverage existing dose-response data to design robust experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bmx-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.